molecular formula C8H12N2O3S B6185575 2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine CAS No. 1638587-07-1

2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine

Cat. No.: B6185575
CAS No.: 1638587-07-1
M. Wt: 216.3
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Description

2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine is a chemical compound with the molecular formula C8H12N2O3S and a molecular weight of 216.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine involves the reaction of pyrimidine derivatives with sulfonylating agents under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base to introduce the sulfonyl group onto the pyrimidine ring . The reaction typically proceeds under mild conditions, with temperatures ranging from 0°C to room temperature, and requires careful control of pH to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-sulfonylpyrimidine: Lacks the methoxypropane group, resulting in different reactivity and biological properties.

    2-methoxypyrimidine: Lacks the sulfonyl group, leading to different chemical behavior and applications.

    2-[(2R)-1-methoxypropane-2-sulfonyl]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring, affecting its chemical and biological properties.

Uniqueness

2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine is unique due to the presence of both the methoxypropane and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1638587-07-1

Molecular Formula

C8H12N2O3S

Molecular Weight

216.3

Purity

95

Origin of Product

United States

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